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Compound of Interest

Compound Name: 3-Amino-6-chloro-2-picoline

Abstract

This technical guide provides a comprehensive overview of 3-Amino-6-chloro-2-picoline
(IUPAC name: 6-chloro-2-methylpyridin-3-amine; CAS RN: 164666-68-6), a heterocyclic amine
of significant interest in synthetic and medicinal chemistry. This document details the
compound's discovery and historical context within pyridine chemistry, its physicochemical and
toxicological properties, and detailed protocols for its synthesis. Furthermore, it illustrates its
application as a key intermediate in the construction of more complex molecular architectures,
such as pyrido[2,3-d]pyrimidine scaffolds, which are prevalent in modern drug discovery. This
guide is intended for researchers, scientists, and professionals in the fields of organic
synthesis, drug development, and materials science.

Discovery and History

The specific discovery of 3-Amino-6-chloro-2-picoline is not marked by a singular, seminal
publication. Instead, its emergence is rooted in the broader historical development of pyridine
chemistry. The first synthesis of a heteroaromatic compound, pyridine, was achieved in the
19th century. A significant advancement in creating pyridine derivatives came in 1881 with
Arthur Rudolf Hantzsch's pyridine synthesis, which provided a general method for producing a
wide range of substituted pyridines.[1]

The development of compounds like 3-Amino-6-chloro-2-picoline is a direct result of the
extensive exploration of pyridine chemistry throughout the 20th century. The drive to create
novel pharmaceuticals and agrochemicals spurred chemists to develop methods for introducing
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a variety of functional groups onto the pyridine ring. This particular compound, with its amino,
chloro, and methyl substituents, represents a versatile building block. The strategic placement
of these groups allows for a wide range of subsequent chemical modifications, making it a
valuable intermediate in the synthesis of complex molecules. Its utility is particularly noted in
the preparation of fused heterocyclic systems, such as those used in the development of
kinase inhibitors.[2]

Physicochemical and Toxicological Properties

The properties of 3-Amino-6-chloro-2-picoline have been compiled from various chemical
databases and supplier safety data sheets.

hvsical and Chemical :

Property Value Source(s)

6-chloro-2-methylpyridin-3- ) )
IUPAC Name ] Sigma-Aldrich[3]
amine

3-Amino-6-chloro-2-picoline, 3-

Synonyms amino-6-chloro-2- PubCheml[4]
methylpyridine

CAS Number 164666-68-6 Sigma-Aldrich[3]

Molecular Formula CeH7CIN2 PubChem[4]

Molecular Weight 142.59 g/mol PubChem[4]

Appearance Solid Sigma-Aldrich[3]

Purity >98% Sigma-Aldrich[3]

Keep in dark place, inert
Storage atmosphere, store in freezer, Sigma-Aldrich[3]
under -20°C

Note: Experimental values for properties such as melting point, boiling point, and solubility are
not consistently reported across public databases.

Toxicological Data
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Hazard Statement Code Description

Acute Toxicity, Oral H302 Harmful if swallowed

Skin Corrosion/Irritation H315 Causes skin irritation
Serious Eye Damage/Irritation H319 Causes serious eye irritation
Acute Toxicity, Inhalation H332 Harmful if inhaled

Specific target organ toxicity — ] o
) H335 May cause respiratory irritation
Single exposure

Source: Sigma-Aldrich[3]

Experimental Protocols: Synthesis

The synthesis of 3-Amino-6-chloro-2-picoline is typically achieved through a multi-step
process starting from commercially available 2-amino-6-methylpyridine. The general synthetic
workflow involves nitration of the pyridine ring, followed by chlorination and subsequent
reduction of the nitro group.

Overall Synthetic Scheme

Step 1: Nitration Step 2: Chlorination Step 3: Reduction Final Product

2-Amino-6-methylpyridine HaS0s, HNOs 2-Amino-6-methyl-5-nitropyridine

type Reaction
(e.9., NaNOz, HCI, CuCl) SNCl2-2H:0, HCI

6-Chloro-2-methyl-3-nitropyridine

Click to download full resolution via product page
Caption: Overall synthetic pathway for 3-Amino-6-chloro-2-picoline.

Step 1: Synthesis of 2-Amino-6-methyl-5-nitropyridine

This procedure involves the nitration of 2-amino-6-methylpyridine using a mixture of
concentrated sulfuric acid and nitric acid.
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o Materials:

o 2-amino-6-methylpyridine (20 g)

[¢]

Concentrated sulfuric acid (10 mL)

Concentrated nitric acid

[¢]

[e]

Ethyl acetate

Ammonia solution

o

Ice bath

[¢]

e Procedure:

[e]

Cool 10 mL of concentrated sulfuric acid to 0-1 °C in an ice bath.

o Slowly add 2-amino-6-methylpyridine (20 g) to the cooled sulfuric acid, ensuring the
temperature is maintained at 0 °C.

o Slowly add a 1:1 (v/v) mixture of concentrated nitric acid and sulfuric acid (110 mL total
volume) to the reaction mixture, maintaining the temperature at -1 °C with continuous
stirring.

o After the addition is complete, continue stirring at room temperature for 30 minutes.

o Warm the reaction mixture to 50 °C and maintain this temperature for 11 hours.

o Upon completion, cool the reaction solution and extract the product with ethyl acetate.

o Wash the ethyl acetate layer with an ammonia solution.

o Concentrate the ammonia layer to precipitate the solid product.

o Filter and dry the solid to obtain 2-amino-6-methyl-5-nitropyridine. (Expected yield: ~75%).
[1]
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Step 2: Synthesis of 6-Chloro-2-methyl-3-nitropyridine

This step can be achieved via a Sandmeyer-type reaction, where the amino group of 2-amino-
6-methyl-5-nitropyridine is converted to a chloro group. An alternative approach involves the
diazotization to a hydroxyl group followed by chlorination.

o Materials:
o 2-amino-6-methyl-5-nitropyridine
o Sodium nitrite (NaNO2)
o Concentrated hydrochloric acid (HCI)
o Copper(l) chloride (CuCl) as a catalyst (for Sandmeyer reaction)

o OR Phosphorus oxychloride (POCIz) and Phosphorus pentachloride (PCls) for chlorination
of a hydroxyl intermediate.[5][6]

o Ice bath
e General Procedure (Sandmeyer Reaction):

o Dissolve 2-amino-6-methyl-5-nitropyridine in concentrated hydrochloric acid and cool the
solution to 0-5 °C in an ice bath.

o Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the low
temperature to form the diazonium salt.

o In a separate flask, prepare a solution or suspension of copper(l) chloride in hydrochloric
acid.

o Slowly add the cold diazonium salt solution to the cuprous chloride solution. Nitrogen gas
evolution should be observed.

o Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.
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o The product can then be isolated by extraction with an organic solvent, followed by
washing, drying, and purification by chromatography or recrystallization.

Step 3: Synthesis of 3-Amino-6-chloro-2-picoline

The final step involves the reduction of the nitro group of 6-chloro-2-methyl-3-nitropyridine to an
amine using a reducing agent like tin(ll) chloride.

o Materials:
o 6-chloro-2-methyl-3-nitropyridine
o Tin(ll) chloride dihydrate (SnCl2:2H20)
o Concentrated hydrochloric acid (HCI)
o Ethyl acetate (EtOAC)
o Sodium hydroxide (NaOH) solution (e.g., 15%)
o |ce bath

e Procedure:

[¢]

Dissolve 6-chloro-2-methyl-3-nitropyridine in ethyl acetate and cool the solution to 0 °C.[5]

o Prepare a solution of tin(ll) chloride dihydrate in concentrated hydrochloric acid.

o Add the SnCl2 solution dropwise to the cooled solution of the nitro compound.

o After the addition, allow the reaction mixture to stir at room temperature for several hours
(e.g., 3 hours) until the reaction is complete (monitored by TLC).[5]

o Pour the reaction mixture onto ice and carefully basify with a sodium hydroxide solution to
a pH of 9-10 to precipitate tin salts and neutralize the acid.[5]

o Extract the agueous layer multiple times with ethyl acetate.
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o Combine the organic layers, dry over anhydrous sodium sulfate (Na2SOa4), and
concentrate under reduced pressure to yield the crude product.

o The final product, 3-Amino-6-chloro-2-picoline, can be further purified by column
chromatography.

Applications in Synthetic Chemistry

3-Amino-6-chloro-2-picoline is a valuable building block in organic synthesis, primarily due to
its bifunctional nature. The amino group can act as a nucleophile or be transformed into other
functional groups, while the chloro substituent is susceptible to nucleophilic aromatic
substitution and cross-coupling reactions. This allows for the sequential and regioselective
introduction of different substituents.

A significant application is in the synthesis of fused heterocyclic systems, particularly
pyrido[2,3-d]pyrimidines. This scaffold is a core component of many kinase inhibitors, which are
a major class of modern therapeutics, especially in oncology.[4][7]

Workflow: Synthesis of a Pyrido[2,3-d]pyrimidine Core

The following diagram illustrates a typical workflow where 3-Amino-6-chloro-2-picoline is
used to construct a pyrido[2,3-d]pyrimidine scaffold, a common core structure in kinase
inhibitors.

3-Amino-6-chloro-2-picoline
(Starting Material)
v

Step A: Acylation Step B: Intramolecular Cyclization Step C: Functionalization
(e.g., with an acid chloride) (e.g., thermal or acid-catalyzed) (e.g., Suzuki or Buchwald-Hartwig coupling at C6-Cl)

Diverse Library of Kinase Inhibitor Candidates

Synthetic Transformations

v

N-(6-chloro-2-methylpyridin-3-yl)amide
(Intermediate)

Substituted Pyrido[2,3-d]pyrimidin-4-one
(Core Scaffold)

Click to download full resolution via product page
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Caption: Workflow for the synthesis of kinase inhibitor scaffolds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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